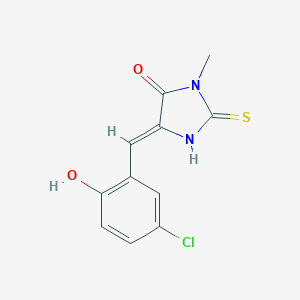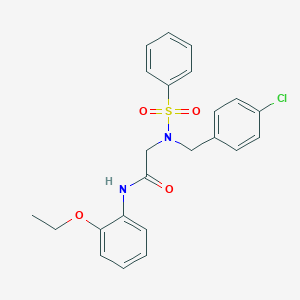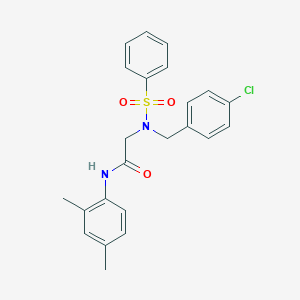![molecular formula C27H21N3O4S B301009 Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301009.png)
Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects, possibly through the inhibition of certain inflammatory pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of certain inflammatory cytokines, and inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate in lab experiments is its relatively simple synthesis method. It has also shown promising results in various studies, indicating its potential as a research tool. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate. One area of interest is its potential as an anti-cancer agent, and further studies are needed to determine its efficacy in different types of cancer. It could also be investigated for its potential as an anti-inflammatory and anti-bacterial agent. Additionally, its mechanism of action could be further elucidated to better understand its effects.
Métodos De Síntesis
The synthesis of Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been reported in several research papers. One of the most common methods involves the reaction of 2-cyanobenzaldehyde with 5-(bromomethyl)-2-hydroxybenzaldehyde in the presence of potassium carbonate. The resulting product is then reacted with 2-amino-4-methylthiazole in the presence of acetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has been used in various scientific research studies. One of the most common applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has also been investigated for its anti-inflammatory and anti-bacterial properties.
Propiedades
Fórmula molecular |
C27H21N3O4S |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
methyl 4-[[(5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H21N3O4S/c1-30-25(31)24(35-27(30)29-22-13-11-18(12-14-22)26(32)33-2)15-19-7-5-6-10-23(19)34-17-21-9-4-3-8-20(21)16-28/h3-15H,17H2,1-2H3/b24-15-,29-27? |
Clave InChI |
UOQTXXNRSYUUQR-OLZWGXQXSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3C#N)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3C#N)SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES canónico |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3C#N)SC1=NC4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)
![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)

![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)

![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300943.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)